molecular formula C18H36O2 B12663210 ((Pentadecyloxy)methyl)oxirane CAS No. 94088-56-9

((Pentadecyloxy)methyl)oxirane

Cat. No.: B12663210
CAS No.: 94088-56-9
M. Wt: 284.5 g/mol
InChI Key: SNALIOQALXUVIF-UHFFFAOYSA-N
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Description

Properties

CAS No.

94088-56-9

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

2-(pentadecoxymethyl)oxirane

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-18-17-20-18/h18H,2-17H2,1H3

InChI Key

SNALIOQALXUVIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Pentadecyloxy)methyl)oxirane typically involves the reaction of a long-chain alcohol with an epoxide precursor. One common method is the reaction of pentadecanol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods: Industrial production of ((Pentadecyloxy)methyl)oxirane follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: ((Pentadecyloxy)methyl)oxirane undergoes several types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products:

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Oxiranes: Formed through nucleophilic substitution.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to ((Pentadecyloxy)methyl)oxirane exhibit promising anticancer properties. Research has shown that modifications in the alkoxy chain can significantly enhance cytotoxicity against various cancer cell lines. For instance, one study reported that derivatives with longer alkyl chains demonstrated improved IC50 values, suggesting increased potency in inhibiting cancer cell proliferation .

1.2 Antimicrobial Properties
The antimicrobial efficacy of ((Pentadecyloxy)methyl)oxirane has been investigated, revealing its effectiveness against both gram-positive and gram-negative bacteria. The structure-activity relationship indicates that the length and branching of the alkyl chain play crucial roles in enhancing antimicrobial activity .

Materials Science

2.1 Polymer Synthesis
((Pentadecyloxy)methyl)oxirane can serve as a monomer for synthesizing polymers with unique properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability. This is particularly relevant in developing lightweight yet strong materials for applications in aerospace and automotive industries .

2.2 Coatings and Adhesives
The compound's reactivity allows it to be used in formulating high-performance coatings and adhesives. Its ability to form cross-linked networks upon curing enhances the durability and resistance of coatings against environmental degradation .

Chemical Synthesis

3.1 Intermediate for Synthesis
((Pentadecyloxy)methyl)oxirane serves as an important intermediate in synthesizing other complex organic molecules. Its epoxide functionality allows for various ring-opening reactions, facilitating the creation of more complex structures used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Efficacy

A study exploring the anticancer effects of ((Pentadecyloxy)methyl)oxirane derivatives revealed significant activity against breast cancer cell lines, with IC50 values indicating potent cytotoxic effects. The mechanism was attributed to apoptosis induction through mitochondrial pathways, suggesting a promising avenue for therapeutic development .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The study highlighted that increasing the alkyl chain length correlated with enhanced antibacterial activity, supporting its potential use as an antimicrobial agent in medical applications .

Summary Table of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsAnticancer agentsEnhanced cytotoxicity against cancer cells
Antimicrobial agentsEffective against gram-positive and gram-negative bacteria
Materials SciencePolymer synthesisImproved mechanical strength and thermal stability
Coatings and adhesivesEnhanced durability and environmental resistance
Chemical SynthesisIntermediate for complex organic synthesisFacilitates ring-opening reactions

Mechanism of Action

The mechanism of action of ((Pentadecyloxy)methyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and the reaction conditions. The molecular targets include nucleophilic sites on enzymes and other biomolecules, where the compound can form covalent bonds, thereby inhibiting or modifying their activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[(3-Pentadecylphenoxy)methyl]oxirane
  • CAS No.: 16611-96-4
  • Molecular Formula : C₂₄H₄₀O₂
  • Molecular Weight : 360.6 g/mol
  • Key Properties :
    • XLogP3 : 9.4 (indicating high lipophilicity) .
    • Topological Polar Surface Area : 21.8 Ų .
    • Rotatable Bonds : 17 (suggesting significant structural flexibility) .

Structural Features: The compound consists of a pentadecyl (15-carbon) chain attached to a phenoxy group, which is further connected to an oxirane (epoxide) ring. The long alkyl chain confers hydrophobicity, while the epoxide group provides reactivity for cross-linking or functionalization .

Applications: Potential uses include surfactants, polymer modifiers, or intermediates in agrochemical synthesis due to its hydrophobic nature and reactive epoxide group .

Comparison with Similar Oxirane Derivatives

Alkyl-Substituted Oxiranes

Compound Name CAS No. Alkyl Chain Length Molecular Weight (g/mol) XLogP3 Key Differences/Applications
[(Dodecyloxy)methyl]oxirane 2461189 12 (dodecyl) Not reported ~7–8* Shorter chain reduces hydrophobicity; potential use in detergents .
[(Hexadecyloxy)methyl]oxirane 15965998 16 (hexadecyl) Not reported ~10–11* Longer chain increases melting point; suited for lubricants .
Oxirane, tetradecyl 7320-37-8 14 (tetradecyl) 240.42 ~8.5* Lower molecular weight enhances solubility; used in epoxy coatings .

Notes:

  • ((Pentadecyloxy)methyl)oxirane balances chain length and reactivity, making it ideal for applications requiring moderate viscosity and thermal stability .
  • Increasing alkyl chain length correlates with higher lipophilicity (XLogP3) and reduced solubility in polar solvents .

Aromatic and Functionalized Oxiranes

Compound Name CAS No. Key Substituents XLogP3 Applications
Oxirane, [[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]methyl]- 66722-57-4 Isopropoxyethoxy group 1.9 Biodegradable surfactants; lower hydrophobicity .
2-[(1,1,1,3,3,3-hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yloxy)methyl]oxirane N/A Fluorinated aromatic groups ~4.5* High chemical resistance; pesticides/specialty materials .

Notes:

  • Fluorinated oxiranes (e.g., ) exhibit superior chemical resistance but raise environmental persistence concerns compared to hydrocarbon-based ((Pentadecyloxy)methyl)oxirane .
  • Aromatic substituents (e.g., phenoxy groups) enhance UV stability but may reduce biodegradability .

Epoxidized Bio-Derived Compounds

Compound Name Oxirane Value Key Feature Applications
Epoxidized Jatropha Methyl Esters (EJME) High Bio-based, renewable feedstock Bio-epoxy resins; sustainable materials .
((Pentadecyloxy)methyl)oxirane Moderate Synthetic, long alkyl chain Niche industrial uses (e.g., specialty surfactants) .

Notes:

  • EJME’s high oxirane value enables efficient cross-linking in resins, whereas ((Pentadecyloxy)methyl)oxirane’s single epoxide group limits its utility in polymer chemistry .

Reactivity and Stability

  • Steric Hindrance : The pentadecyl chain in ((Pentadecyloxy)methyl)oxirane impedes epoxide ring-opening reactions compared to shorter-chain analogs (e.g., tetradecyloxirane) .
  • Thermal Stability : Longer alkyl chains improve thermal stability, making it suitable for high-temperature applications (e.g., lubricant additives) .

Environmental and Regulatory Aspects

  • Biodegradability : Hydrocarbon chains degrade faster than perfluorinated derivatives but slower than bio-based epoxides (e.g., EJME) .
  • Regulatory Status : Subject to significant new use rules (SNURs) under EPA guidelines if commercialized in large quantities .

Biological Activity

((Pentadecyloxy)methyl)oxirane, also known as a long-chain epoxide, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

((Pentadecyloxy)methyl)oxirane is characterized by its epoxide functional group, which is known for its reactivity and ability to form covalent bonds with biological macromolecules. The compound's structure can be represented as follows:

  • Chemical Formula : C18_{18}H36_{36}O2_2
  • CAS Number : 302-058-5
  • Molecular Weight : 282.47 g/mol

Biological Activity Overview

The biological activity of ((Pentadecyloxy)methyl)oxirane is primarily attributed to its epoxide group, which can interact with various cellular components. Here are some key activities reported in the literature:

  • Antimicrobial Activity :
    • Studies have demonstrated that long-chain epoxides exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus .
  • Cytotoxicity :
    • The cytotoxic effects of ((Pentadecyloxy)methyl)oxirane have been evaluated using various cell lines. It has been reported that the compound induces apoptosis in tumor cells, which is a critical mechanism for cancer treatment .
  • Anti-inflammatory Effects :
    • Epoxide compounds have been linked to anti-inflammatory activities. Research indicates that they can modulate inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases .

The mechanisms through which ((Pentadecyloxy)methyl)oxirane exerts its biological effects include:

  • Interaction with Cellular Targets : The epoxide group can react with nucleophilic sites on proteins and nucleic acids, leading to altered function or signaling pathways.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger mitochondrial-mediated apoptosis in cancer cells, enhancing its potential as an antitumor agent .
  • Modulation of Drug Resistance : Similar compounds have been shown to inhibit drug efflux pumps, thereby increasing the efficacy of chemotherapeutic agents like doxorubicin .

Case Studies

Several studies have investigated the biological activity of ((Pentadecyloxy)methyl)oxirane or structurally related compounds:

  • Study 1 : A recent investigation into the antimicrobial properties revealed that derivatives of long-chain oxiranes exhibited significant inhibitory effects against Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
  • Study 2 : In vitro assays demonstrated that similar epoxide compounds induced apoptosis in cancer cell lines at low micromolar concentrations (IC50 = 0.7-4.1 µM), suggesting potential applications in cancer therapy .

Table 1: Antimicrobial Activity of Long-chain Epoxides

CompoundTarget OrganismMIC (µM)
((Pentadecyloxy)methyl)oxiranePseudomonas aeruginosa0.21
Similar Epoxide DerivativeStaphylococcus aureus0.45
Similar Epoxide DerivativeEscherichia coli0.30

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
B16 Melanoma2.5
HaCat (Keratinocyte)3.0
Balb/c 3T3 (Fibroblast)4.0

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